![molecular formula C16H16N2O5 B2722109 N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105220-49-2](/img/structure/B2722109.png)
N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), which is a type of aromatic ether, and a dihydropyridine group (1,4-dihydropyridine-2-carboxamide), which is a type of heterocyclic compound. The presence of these groups could suggest potential biological activity, as both benzodioxoles and dihydropyridines are found in various bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and dihydropyridine rings, and the introduction of the ethoxy and carboxamide groups. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole and dihydropyridine rings, along with the ethoxy and carboxamide groups. The benzodioxole group is a type of aromatic ether, which could contribute to the compound’s potential biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzodioxole and dihydropyridine rings, and the ethoxy and carboxamide groups. The benzodioxole group could potentially undergo electrophilic aromatic substitution reactions, while the dihydropyridine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzodioxole and dihydropyridine rings, and the ethoxy and carboxamide groups. For example, the presence of these groups could influence the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of benzamides and their derivatives has been explored for their neuroleptic and potential antipsychotic properties. These studies focus on creating compounds with specific structural modifications to enhance their activity and selectivity towards certain biological targets (Högberg, de Paulis, Johansson, Kumar, Hall, Ogren, 1990). Additionally, the development of methods for high-yield synthesis of precursors to radiopharmaceuticals demonstrates the importance of these compounds in medical diagnostics and research (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, Janssen, 1990).
Potential Therapeutic Applications
Some studies have aimed at evaluating the therapeutic potential of these compounds, particularly in the context of anti-inflammatory and analgesic properties. Novel compounds derived from visnaginone and khellinone have been synthesized and shown to possess significant COX-1/COX-2 inhibitory activities, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, Zaki, 2020). This research highlights the potential of these compounds to serve as leads for the development of new anti-inflammatory drugs.
Biochemical and Pharmacological Studies
Further biochemical and pharmacological studies have been conducted to understand the interactions of these compounds with biological systems. This includes the investigation of their binding affinities, mechanisms of action, and potential as diagnostic or therapeutic agents in various diseases. For instance, compounds have been evaluated for their ability to bind to Aβ plaques, suggesting potential applications in Alzheimer's disease diagnostics (Cui, Ono, Kimura, Ueda, Nakamoto, Togashi, Okamoto, Ihara, Takahashi, Liu, Saji, 2012).
Advanced Materials and Chemical Properties
Research into the chemical properties of these compounds has also been explored, including their role in the synthesis of advanced materials and their unique chemical behaviors. Studies on the oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce heterocyclic derivatives underline the versatility of these compounds in creating complex molecular architectures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, Cassoni, 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-21-15-8-18(2)11(7-12(15)19)16(20)17-10-4-5-13-14(6-10)23-9-22-13/h4-8H,3,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAQEPHDBPMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

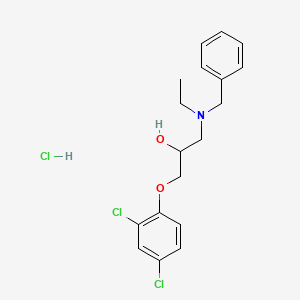

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2722031.png)
![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2722032.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2722035.png)
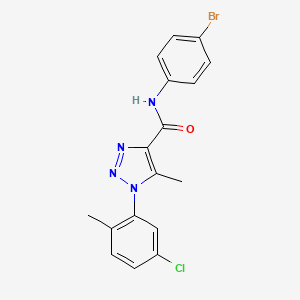
![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)
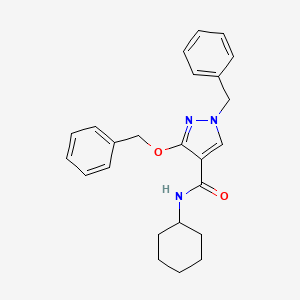
![7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2722039.png)
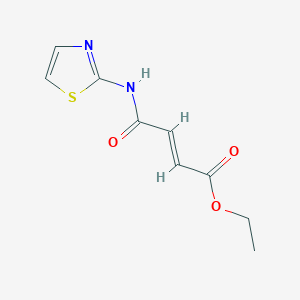

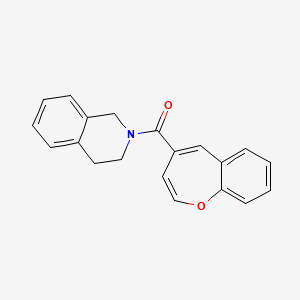
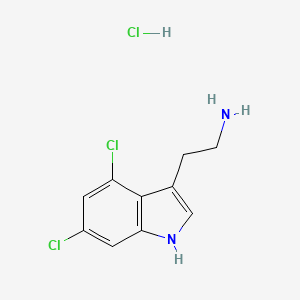
![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)